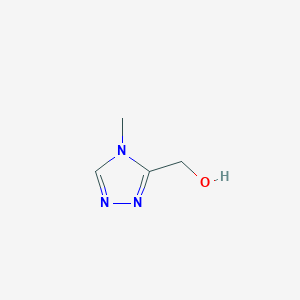
(4-甲基-4H-1,2,4-三唑-3-基)甲醇
描述
“(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the empirical formula C9H10O2 and a molecular weight of 150.17 . It is a solid compound . The SMILES string for this compound is CN1C(CO)=NN=C1 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol”, has been reported in the literature . The synthesis involves multi-step chemical modifications of 3-bromobenzoic acid . The final step involves the cyclization of an intermediate compound, producing its 1,2,4-triazole derivative . This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .
Molecular Structure Analysis
The InChI key for “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” is CIFUFRVSHZKBEO-UHFFFAOYSA-N . The InChI string is 1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 .
Physical And Chemical Properties Analysis
“(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” is a solid compound . Its empirical formula is C9H10O2 and it has a molecular weight of 150.17 . The SMILES string for this compound is CN1C(CO)=NN=C1 .
科学研究应用
Anticancer Research
Triazole derivatives, including (4-methyl-4H-1,2,4-triazol-3-yl)methanol, have been studied for their potential as anticancer agents. The unique structure of triazoles allows them to interact with various biological targets, which can be exploited to design compounds with cytotoxic activities against cancer cells . For instance, modifications of the triazole ring have led to compounds that show promising activity against specific cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Antimicrobial Applications
The triazole core is known for its antimicrobial properties. Research has shown that triazole compounds can be effective against a range of pathogens, including bacteria and fungi . This makes (4-methyl-4H-1,2,4-triazol-3-yl)methanol a valuable starting point for the synthesis of new antimicrobial agents that could address the growing concern of drug-resistant strains .
Material Science
In material science, triazole derivatives are explored for their potential in creating new materials with desirable properties. For example, they can be used in the development of photostabilizers, dyes, and anticorrosives . The versatility of the triazole ring allows for the creation of compounds with specific characteristics suitable for various applications in material science.
Agrochemicals
The triazole ring is a common motif in agrochemicals due to its ability to interact with biological systems. Compounds based on (4-methyl-4H-1,2,4-triazol-3-yl)methanol can be designed to act as herbicides, fungicides, or insecticides, providing a range of protective effects for crops .
Drug Discovery
Triazoles are a key scaffold in drug discovery, with the ability to form hydrogen bonds and dipole interactions with biological receptors . This makes them an important pharmacophore in the design of drugs with various therapeutic effects, including antiviral, anti-inflammatory, and analgesic properties .
Organic Synthesis
In organic chemistry, triazoles are used as intermediates in the synthesis of complex molecules. The triazole ring can serve as a building block for the construction of larger, more complex structures, which can have a variety of applications in medicinal chemistry and beyond .
Supramolecular Chemistry
The triazole moiety can play a role in the development of supramolecular structures due to its ability to engage in multiple non-covalent interactions. This can lead to the formation of novel architectures with potential applications in nanotechnology and molecular recognition processes .
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of triazole derivatives, including (4-methyl-4H-1,2,4-triazol-3-yl)methanol. These properties are significant for applications in optical devices, such as modulators and switches, which are essential components in telecommunications and information processing .
安全和危害
The safety information for “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” indicates that it has the hazard statements H302, H315, H318, H335 . This suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
未来方向
1,2,4-Triazole derivatives, including “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol”, have been studied for their potential applications in various fields . They have been used as important pharmacophores in the development of new classes of medicinal compounds . Future research could focus on the design and development of more selective and potent drug candidates based on 1,2,4-triazole derivatives .
作用机制
Target of Action
The primary targets of (4-Methyl-4H-[1,2,4]triazol-3-yl)methanol are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives , it’s likely that this compound could influence multiple pathways
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities against tumor cell lines , suggesting potential anticancer effects.
属性
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFUFRVSHZKBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577126 | |
| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-4H-1,2,4-triazol-3-yl)methanol | |
CAS RN |
59660-30-9 | |
| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)











